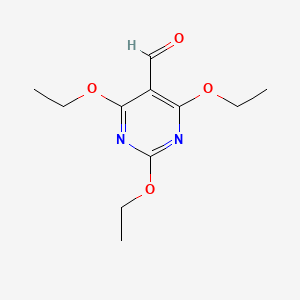

![molecular formula C23H22N6O B5579685 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide often involves multiple steps, starting from basic heterocyclic structures. For instance, the synthesis of related pyridazino and pyrazolo derivatives can begin with the formation of carboxylic acid derivatives, followed by reactions with amines to yield corresponding anilides. Further reactions might involve the use of ethyl chloroformate, sodium azide, and triethylamine to produce carbonyl azides, which can undergo Curtius rearrangement to afford carbamates. These intermediates can then be converted into desired products through reactions with acid chlorides or other agents (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is complex, often featuring multiple rings and functional groups. Structural analysis, such as crystal structure determination, plays a crucial role in understanding the spatial arrangement of atoms within the molecule. For related compounds, such analysis can reveal the conformation of the pyrazole ring and its orientation relative to other structural motifs in the molecule. Techniques like X-ray diffraction are instrumental in elucidating these structural details (Liu et al., 2016).

Chemical Reactions and Properties

The chemical behavior of N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide and similar compounds is influenced by their functional groups. Reactions involving the carboxamide, pyrazole, and pyridazine moieties can lead to a variety of products, depending on the reactants and conditions employed. These reactions can include nucleophilic substitutions, condensations, and cyclizations, which can be leveraged to synthesize a wide range of derivatives with diverse biological activities (Ahmed et al., 2002).

科学的研究の応用

Antimicrobial Activity

Several studies have been dedicated to synthesizing new derivatives with potential antimicrobial properties. For instance, a study by Bhuiyan et al. (2006) involved the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety through the reaction of heteroaromatic o-aminonitrile, resulting in compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006). Similarly, El-Mariah et al. (2006) synthesized a series of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, which exhibited antimicrobial activity against various microorganisms (El-Mariah et al., 2006).

Anticancer Activity

The development of compounds with anticancer properties is another significant area of research. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic activities against cancer cell lines, displaying potential as anticancer agents (Rahmouni et al., 2016). Hassan et al. (2014) also reported the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the anticancer potential of such compounds (Hassan et al., 2014).

Anti-Inflammatory Activity

Research into the anti-inflammatory properties of compounds is also noteworthy. For example, the study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings, revealing moderate to good binding energies indicative of potential anti-inflammatory activities (Flefel et al., 2018).

作用機序

While the specific mechanism of action for this compound is not known, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c1-17-13-16-29(28-17)22-12-11-21(26-27-22)24-14-15-25-23(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3,(H,24,26)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVADHSPLDNVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)